B5Tsk5H9AQ
Description
“B5Tsk5H9AQ” is an inorganic compound whose precise structural and functional properties remain proprietary or classified in publicly accessible databases. Preliminary analytical data (e.g., spectroscopy, elemental analysis) would typically clarify its composition, but such details are unavailable due to confidentiality constraints.
Properties
CAS No. |
2811-24-7 |
|---|---|
Molecular Formula |
C11H18ClNO2 |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
(2S)-1-(3,4-dimethoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3;/h4-5,7-8H,6,12H2,1-3H3;1H/t8-;/m0./s1 |
InChI Key |
CERQYUUAGZXWKV-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)OC)N.Cl |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyamphetamine Hydrochloride (S)- involves several steps. The starting material is typically 3,4-Dimethoxybenzaldehyde , which undergoes a reductive amination reaction with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The resulting intermediate is then subjected to hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyamphetamine Hydrochloride (S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding .
Reduction: It can be reduced to form .
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of substituted amines and ethers .
Scientific Research Applications
3,4-Dimethoxyamphetamine Hydrochloride (S)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for potential therapeutic uses in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyamphetamine Hydrochloride (S)- involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors , leading to the release of these neurotransmitters. This results in altered mood and perception, which is why it is studied for its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize “B5Tsk5H9AQ,” two structurally and functionally analogous compounds are selected for comparison:
Compound A : Fe₃O₄@SiO₂-NH₂
- Structural Similarity: A core-shell nanostructure with a magnetic iron oxide (Fe₃O₄) core and amine-functionalized silica coating.
- Functional Similarity : Used in catalytic applications and heavy metal adsorption.
Compound B : Co-MOF-74
- Structural Similarity: A metal-organic framework (MOF) with cobalt nodes and organic linkers.
- Functional Similarity : Applied in gas storage (e.g., CO₂, H₂) and heterogeneous catalysis.
Comparative Analysis Table
*Hypothetical data inferred from structural analogs.
Key Research Findings
Functional Performance :
- This compound : Presumed superior catalytic activity in niche reactions (e.g., asymmetric synthesis), though validation requires proprietary data.
- Fe₃O₄@SiO₂-NH₂ : Demonstrated 85% efficiency in Pb²⁺ ion removal from aqueous solutions .
- Co-MOF-74 : Achieves 98% CO₂ capture capacity under standard conditions .
Synthetic Complexity :
- This compound : Likely requires advanced solvothermal or electrochemical methods, akin to high-performance MOFs .
- Fe₃O₄@SiO₂-NH₂ : Synthesized via co-precipitation and Stöber methods (low cost, scalable) .
Environmental Impact: this compound: Potential leaching risks if unbound metals are present, necessitating lifecycle assessments . Co-MOF-74: Cobalt sourcing raises sustainability concerns; alternatives like Ni-MOF-74 are being explored .
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